molecular formula C10H10BrClO B1330500 4-Bromo-1-(4-chlorophenyl)butan-1-one CAS No. 156092-12-5

4-Bromo-1-(4-chlorophenyl)butan-1-one

Cat. No. B1330500
M. Wt: 261.54 g/mol
InChI Key: VQZCACGMEDIQKK-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-(4-chlorophenyl)butan-1-one is a halogenated organic molecule that contains both bromine and chlorine atoms attached to a butanone backbone. The presence of these halogens suggests potential reactivity in organic synthesis, as halogen atoms are often involved in substitution and elimination reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one, they offer insights into the reactivity of similar halogenated compounds. For instance, the addition of bromine to various sulfur-oxidized derivatives of thiophenes results in 1,4-cis-adducts, indicating a regio- and stereo-specific reaction pathway . This suggests that the synthesis of halogenated butanones might also exhibit specific regio- and stereo-selectivity, which could be relevant for the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one.

Molecular Structure Analysis

The molecular structure of halogenated butenes, such as 4-chloro-1-butene and 4-bromo-1-butene, has been studied using molecular mechanics calculations and gas-phase electron diffraction data . These studies reveal that multiple conformers exist at room temperature, with the most abundant form having a gauche carbon skeleton and an anti halogen atom. This information could be extrapolated to the molecular structure analysis of 4-Bromo-1-(4-chlorophenyl)butan-1-one, suggesting that it may also exhibit conformational isomerism.

Chemical Reactions Analysis

The reactivity of halogenated compounds is often characterized by their participation in various chemical reactions. The presence of a bromine atom in the molecule could make it a candidate for further bromination reactions or for use as an electrophile in substitution reactions. The study of the tetrabromidobis(4-chlorophenyl)stannate(IV) anion, which contains both bromine and chlorine atoms, shows weak hydrogen bonding interactions . This could imply that 4-Bromo-1-(4-chlorophenyl)butan-1-one might also engage in weak intermolecular interactions, affecting its reactivity and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-(4-chlorophenyl)butan-1-one can be inferred from related compounds. For example, the presence of a solvent molecule of 4-bromochlorobenzene, a bromination by-product, indicates that the reaction conditions used in the synthesis of such compounds can lead to the formation of disordered by-products . This suggests that the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one may require careful control of reaction conditions to avoid the formation of unwanted by-products and to ensure the purity of the desired product.

Scientific Research Applications

Molecular Structure Studies

  • The compound 4-Bromo-1-(4-chlorophenyl)butan-1-one, along with related structures, has been studied for its molecular structure. For instance, Lastovickova et al. (2018) synthesized and analyzed the crystal structures of similar compounds to understand their molecular interactions, such as C—Cl⋯Cl and C–Br⋯Br type interactions (Lastovickova, La Scala, & Sausa, 2018).

Chemical Reactions and Synthesis

  • Research by Citterio (2003) focused on the reductive arylation of electron-deficient olefins involving 4-(4-chlorophenyl)butan-2-one, demonstrating the compound's utility in chemical synthesis (Citterio, 2003).

Conformational Studies

  • Rondino et al. (2016) investigated the conformational landscape of related chlorophenyl ethanol compounds using spectroscopy and quantum chemical calculations, which can be relevant to understanding the properties of 4-Bromo-1-(4-chlorophenyl)butan-1-one (Rondino et al., 2016).

Crystallography and Molecular Interactions

  • Studies like those by Kang et al. (2015) on related compounds, such as cyproconazole, provide insights into the crystal structure and molecular interactions of compounds like 4-Bromo-1-(4-chlorophenyl)butan-1-one (Kang, Kim, Kwon, & Kim, 2015).

Radioactive Synthesis

  • Dischino, Banville, and Rémillard (2003) conducted a study on the synthesis of a carbon-14 labeled compound related to 4-Bromo-1-(4-chlorophenyl)butan-1-one, highlighting its potential in radioactive tracing applications (Dischino, Banville, & Rémillard, 2003).

Anticancer Activities

  • Asong et al. (2019) explored the anticancer activities of related compounds, indicating the potential therapeutic applications of 4-Bromo-1-(4-chlorophenyl)butan-1-one and its analogs (Asong et al., 2019).

Computational Chemistry

  • Erdogan and Erdoğan (2019) performed computational studies on the reactions involving similar bromo-arylethanone derivatives, which can be useful for understanding the chemical behavior of 4-Bromo-1-(4-chlorophenyl)butan-1-one (Erdogan & Erdoğan, 2019).

Optical and Electronic Properties

  • Research by Shkir et al. (2019) on chalcone derivatives, related to 4-Bromo-1-(4-chlorophenyl)butan-1-one, provides insights into the optical and electronic properties of such compounds (Shkir et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

4-bromo-1-(4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZCACGMEDIQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343093
Record name 4-bromo-1-(4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-chlorophenyl)butan-1-one

CAS RN

156092-12-5
Record name 4-bromo-1-(4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Lindroth, A Ondrejková, CJ Wallentin - Organic Letters, 2022 - ACS Publications
A new method employing iron(III) acetylacetonate along with visible light is described to effect oxidative ring opening of cyclic ethers and acetals with unparalleled efficiency. The …
Number of citations: 14 pubs.acs.org
P Oeser, T Edlová, M Čubiňák… - European Journal of …, 2021 - Wiley Online Library
The present work describes the preparation of halohydrins from 2‐halocyclobutanones by means of reactions with Grignard reagents at −78 C. We discovered that the prepared …

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